molecular formula C11H11BrN2S2 B562572 5-Bromo Brassinin CAS No. 1076199-55-7

5-Bromo Brassinin

Cat. No. B562572
M. Wt: 315.247
InChI Key: SGIKNMBQDBAPSS-UHFFFAOYSA-N
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Description

5-Bromo Brassinin is a derivative of Brassinin . It has a molecular weight of 315.25 and a molecular formula of C11H11BrN2S2 .


Synthesis Analysis

The synthesis of 5-Bromo Brassinin involves the creation of five series of 5-bromosubstituted derivatives of indole phytoalexins . This process uses a straightforward synthetic approach . Another method involves the preparation of 5-bromo-2-chlorobenzoic acid, which is a common key intermediate for synthesizing a novel antidiabetic SGLT-2 inhibitor .


Molecular Structure Analysis

The molecular structure of 5-Bromo Brassinin is based on the indole nucleus with a linear chain or annexed heterocycle . It has a molecular formula of C11H11BrN2S2 .

Scientific Research Applications

  • Antitumor Mechanism in Cancer Treatment : 5-Bromo Brassinin (5-Br-brassinin) acts as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme promoting immune escape in cancer. This inhibition is crucial for its antitumor mechanism, as demonstrated in studies with mammary gland tumors and melanoma tumors in mice (Banerjee et al., 2008).

  • Obesity-Induced Inflammatory Responses : Brassinin, a precursor of 5-Bromo Brassinin, suppresses obesity-induced inflammatory responses. It reduces lipid accumulation and inflammatory cytokines, potentially through the Nrf2-HO-1 signaling pathway in adipocyte-macrophage co-culture systems (Kang et al., 2019).

  • Synthetic Inhibitors of Fungal Detoxifying Enzymes : Research into the phytoalexin brassinin, which is related to 5-Bromo Brassinin, focuses on creating synthetic inhibitors of brassinin oxidase, a fungal detoxifying enzyme. These inhibitors could be significant in protecting crops from fungal pathogens (Pedras et al., 2009).

  • Inhibition of Breast Cancer Angiogenesis : Brassinin shows potential in inhibiting the angiogenic activity of endothelial cells, thereby impacting triple-negative breast cancer (TNBC) development. It stimulates the degradation of crucial angiogenesis-related receptors (Gu et al., 2022).

  • Cancer Chemopreventive Activity : The chemopreventive activity of brassinin, including its derivatives like 5-Bromo Brassinin, has been observed in preclinical models. It shows potential for both the initiation and promotion phases of carcinogenesis (Mehta et al., 1995).

  • Regulation of Monocyte-to-Macrophage Differentiation : Brassinin regulates monocyte-to-macrophage differentiation and inflammatory responses, potentially through differentially regulating Nrf2 and NF-κB signaling (Kang et al., 2020).

  • Chemopreventive Potential of Related Compounds : Research into compounds like sulforamate, related to brassinin and 5-Bromo Brassinin, shows they can induce phase 2 drug-metabolizing enzymes, indicating cancer chemopreventive potential (Gerhäuser et al., 1997).

properties

IUPAC Name

methyl N-[(6-bromo-3H-isoindol-1-yl)methyl]carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S2/c1-16-11(15)14-6-10-9-4-8(12)3-2-7(9)5-13-10/h2-4H,5-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKNMBQDBAPSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCC1=NCC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661825
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo Brassinin

CAS RN

1076199-55-7
Record name Methyl [(5-bromo-1H-isoindol-3-yl)methyl]carbamodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
27
Citations
T Banerjee, JB Duhadaway, P Gaspari… - Oncogene, 2008 - nature.com
… Here, we show that brassinin and a synthetic derivative 5-bromo-brassinin (5-Br-brassinin) are bioavailable inhibitors of indoleamine 2,3-dioxygenase (IDO), a pro-toleragenic enzyme …
Number of citations: 198 www.nature.com
R Mezencev, M Galizzi, P Kutschy, R Docampo - Experimental parasitology, 2009 - Elsevier
… Moreover, brassinin and 5-bromo-brassinin were reported to be orally bioavailable, with 5-bromo-brassinin exhibiting sustained serum levels for up to 8 h and in vivo anticancer activity …
Number of citations: 50 www.sciencedirect.com
Y Izutani, S Yogosawa, Y Sowa… - … journal of oncology, 2012 - spandidos-publications.com
… They have also developed a synthetic derivative, 5-bromo-brassinin, which is more stable in plasma than brassinin. In the future, the development of more stable derivatives may be …
Number of citations: 61 www.spandidos-publications.com
SM Kim, EY Oh, JH Lee, D Nam, SG Lee… - Phytotherapy …, 2015 - Wiley Online Library
… Banerjee et al. have demonstrated that BSN and a synthetic derivative 5-bromo-brassinin (5-Br-brassinin) can exert anti-cancer activities through inhibition of indoleamine 2,3-…
Number of citations: 47 onlinelibrary.wiley.com
S Jagadeesan, S Karpagam - Journal of Molecular Structure, 2023 - Elsevier
… 5-Bromo-brassinin, a synthetically modified derivative of brassinin, is a bioavailable form of indoleamine 2,3-dioxygenase (IDO) inhibitor, a tryptophan-catabolizing enzyme [14]. …
Number of citations: 17 www.sciencedirect.com
S Lancellotti, L Novarese… - Current Medicinal …, 2011 - ingentaconnect.com
… 5-Bromo-brassinin has a superior pharmacologic profile than brassinin, with slower … In mouse mammary gland carcinomas, 5bromo-brassinin lacked significant single-agent activity but …
Number of citations: 30 www.ingentaconnect.com
B Zulfiqar, A Mahroo, K Nasir, RK Farooq… - OncoTargets and …, 2017 - Taylor & Francis
… Beside its synthetic derivative, 5-bromo-brassinin with a Ki of 24.5 μM presented chemoprotective activity in mammary cancer and melanomas in animal models. Citation102,Citation…
Number of citations: 22 www.tandfonline.com
TD Pucchio, S Danese, RD Cristofaro… - Expert opinion on …, 2010 - Taylor & Francis
… , 5-bromo-brassinin inhibited tumour outgrowth through T-cell-mediated effects. In the context of IDO-null hosts, 5-bromo-brassinin … molecular target of 5-bromo-brassinin Citation[151]. …
Number of citations: 49 www.tandfonline.com
C Rui, F Yan-fen, Z Xiong-wen - Journal of East China Normal …, 2018 - xblk.ecnu.edu.cn
Abstract: In the development of cancer, cancer cells can employ a number of mechanisms to escape detection by the immune system. Indoleamine 2, 3-dioxygenase (IDO) is a type of …
Number of citations: 2 xblk.ecnu.edu.cn
N Arumuggam, NA Bhowmick… - Phytotherapy …, 2015 - Wiley Online Library
… Brassinin, a class of phytoalexin derived from resveratrol, and its synthetic derivative 5-bromo-brassinin have been identified as bioavailable inhibitors of IDO that suppressed …
Number of citations: 90 onlinelibrary.wiley.com

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